3,5-Dibromobenzoic acid

Description

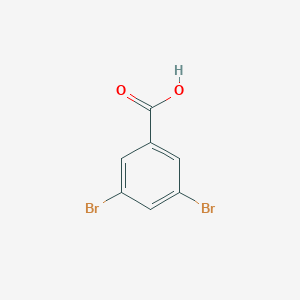

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTFNJZWZHASAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210800 | |

| Record name | Benzoic acid, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-58-6 | |

| Record name | 3,5-Dibromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromobenzoic acid (CAS No. 618-58-6), a versatile halogenated aromatic carboxylic acid. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and describes methods for its purification and analysis. A significant focus is placed on its relevance in drug development, exploring the roles of its derivatives as potent enzyme inhibitors. This guide illustrates the downstream effects of inhibiting key enzymes such as Histone Deacetylases (HDACs), Tyrosinase, and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, providing insights into potential therapeutic applications. The information is supplemented with clearly structured data tables and detailed diagrams of experimental workflows and signaling pathways to facilitate understanding and application in a research and development setting.

Core Properties of this compound

This compound is a white to light yellow crystalline powder. Its chemical structure, characterized by a benzoic acid core with two bromine substituents at the meta positions, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 618-58-6 | [1][2] |

| Molecular Formula | C₇H₄Br₂O₂ | [1][2] |

| Molecular Weight | 279.91 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 218-220 °C | [1][3] |

| Boiling Point (Predicted) | 355.2 ± 32.0 °C | [1] |

| Density (Rough Estimate) | 1.9661 | [1] |

| pKa (Predicted) | 3.42 ± 0.10 | [1] |

| Solubility | Very faint turbidity in methanol | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Table 2: Spectroscopic and Computational Data

| Identifier | Value | Reference(s) |

| SMILES | O=C(O)c1cc(Br)cc(Br)c1 | [1] |

| InChI | InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | [1][2] |

| InChIKey | SFTFNJZWZHASAQ-UHFFFAOYSA-N | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 2.910 (Crippen Calculated) | |

| BRN | 1940691 | [1] |

Synthesis, Purification, and Analysis

The synthesis of this compound can be achieved through various routes. A common and effective method involves the Sandmeyer reaction, starting from 3,5-dinitrobenzoic acid.

Experimental Workflow

The overall process from starting materials to the purified and analyzed final product is illustrated below.

Detailed Synthesis Protocol: Sandmeyer Reaction

This protocol describes the synthesis of this compound from 3,5-dinitrobenzoic acid.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dinitrobenzoic acid and a suitable solvent such as ethanol.

-

Carefully add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude 3,5-diaminobenzoic acid.

-

Filter the precipitate, wash it with cold water, and dry it under a vacuum.

Step 2: Diazotization of 3,5-Diaminobenzoic Acid

-

Suspend the synthesized 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr) in a beaker placed in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring vigorously.

-

Continue stirring for an additional 20-30 minutes at the same temperature to ensure the complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature, which should result in the precipitation of the crude this compound.

-

Filter the crude product, wash it with cold water, and then with a small amount of cold ethanol.

Purification Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-Br stretch.

Applications in Drug Development: A Focus on Enzyme Inhibition

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their potential as enzyme inhibitors. The bromine atoms can enhance binding affinity and lipophilicity, which are crucial for drug efficacy.

Histone Deacetylase (HDAC) Inhibition

Derivatives of benzoic acid have been identified as potential Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, which in turn alters chromatin structure and gene transcription, often leading to cell cycle arrest and apoptosis in cancer cells.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Derivatives of 3,5-dihydroxybenzoic acid have been investigated as tyrosinase inhibitors. The inhibition of tyrosinase can reduce melanin production, making these compounds potential candidates for skin-lightening agents in cosmetics and for the treatment of hyperpigmentation.

EPSP Synthase Inhibition

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, but not in animals. This makes it an attractive target for the development of herbicides and antimicrobial agents. Functionalized 3,5-dihydroxybenzoates have been shown to be potent inhibitors of EPSP synthase.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined properties and reactivity make it an important precursor for the development of novel molecules with interesting biological activities. The exploration of its derivatives as enzyme inhibitors, particularly for targets like HDACs, tyrosinase, and EPSP synthase, opens up promising avenues for the development of new therapeutic agents and other industrially important chemicals. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their scientific endeavors.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dibromobenzoic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromobenzoic acid, along with detailed experimental protocols for its synthesis, purification, and characterization. This document is intended to be a core resource for researchers utilizing this versatile compound in organic synthesis, medicinal chemistry, and materials science.

Core Properties of this compound

This compound is a disubstituted aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring significantly influences its chemical reactivity, acidity, and physical properties.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O₂ | [1] |

| Molecular Weight | 279.91 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 218-220 °C | [2][3] |

| Boiling Point | 355.2 ± 32.0 °C (Predicted) | [2] |

| pKa | 3.42 ± 0.10 (Predicted) | [2] |

| Solubility | Very faint turbidity in methanol | [2] |

| CAS Number | 618-58-6 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

1.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.9 - 8.2 | m | 3H |

| Carboxyl-H | ~13 | br s | 1H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl (C=O) | ~165 | C=O | |

| Aromatic C-Br | ~123 | C-Br | |

| Aromatic C-H | ~132, ~138 | C-H | |

| Aromatic C-COOH | ~135 | C-COOH |

Note: Specific peak assignments can vary slightly based on the solvent and spectrometer frequency. The provided values are typical for this compound.[1][2][4]

1.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Strong, Broad |

| ~1700 | C=O stretch (carbonyl) | Strong |

| 1550-1600 | C=C stretch (aromatic ring) | Medium |

| ~1290 | C-O stretch | Strong |

| ~920 | O-H bend (out-of-plane) | Broad |

| 600-800 | C-Br stretch | Medium-Strong |

Note: The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[5]

1.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a prominent molecular ion peak cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Fragment | Interpretation |

| 278, 280, 282 | [M]⁺ | Molecular ion peak cluster |

| 261, 263, 265 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 233, 235, 237 | [M-COOH]⁺ | Loss of the carboxyl group |

| 154, 156 | [C₆H₃Br]⁺ | Loss of a bromine and the carboxyl group |

Note: The relative intensities of the isotopic peaks in the clusters are characteristic of the number of bromine atoms.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common laboratory synthesis involves the diazotization of 3,5-diaminobenzoic acid followed by a Sandmeyer-type reaction.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr).

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Isolation: Cool the mixture and collect the crude product by vacuum filtration. Wash the solid with cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Caption: Fischer Esterification of this compound.

Detailed Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol). [8][9]2. Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid. [8][9]3. Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). [8]4. Work-up: After cooling, pour the reaction mixture into water and extract the ester with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. [10]5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization. [8]

Amide Synthesis

Amide bond formation is another critical reaction for creating derivatives with potential biological activity.

Detailed Protocol (using EDC/HOBt coupling):

-

Reaction Setup: Dissolve this compound, the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent like DMF or DCM. [11][12]2. Activation: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise. [11][12]3. Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. [12]4. Work-up and Purification: Dilute with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate. Purify the crude amide by column chromatography. [11][12]

Analytical Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [4][13] Typical Acquisition Parameters (400 MHz Spectrometer):

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024 or more scans, relaxation delay of 2-5 seconds.

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar. [5]2. Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc. [5]

Potential Biological Activity and In Vitro Assays

While specific biological activities of this compound are not extensively documented, its structural similarity to other benzoic acid derivatives suggests potential antimicrobial and antioxidant properties. [14][15]

Antimicrobial Activity Assay (Broth Microdilution)

Workflow for Antimicrobial Assay

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol:

-

Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of this compound in a suitable solvent. [16][17][18]2. Reaction: Mix the DPPH solution with the test sample solutions and incubate in the dark at room temperature for 30 minutes. [16][18]3. Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. [16][17][18]4. Calculation: Calculate the percentage of DPPH radical scavenging activity. The antioxidant activity is often expressed as the IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals. [19][20] This guide provides a foundational understanding of this compound for its application in research and development. The detailed protocols and compiled data aim to facilitate its synthesis, characterization, and exploration of its potential biological activities.

References

- 1. This compound(618-58-6) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(618-58-6) 1H NMR [m.chemicalbook.com]

- 3. 3,5-ジブロモ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. mdpi.com [mdpi.com]

- 18. marinebiology.pt [marinebiology.pt]

- 19. researchgate.net [researchgate.net]

- 20. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,5-Dibromobenzoic Acid: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 3,5-Dibromobenzoic acid, a halogenated derivative of benzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its molecular characteristics and a representative synthesis protocol.

Core Molecular and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core properties are summarized in the table below, providing a ready reference for experimental and theoretical applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O₂ | [2][3][4] |

| Molecular Weight | 279.91 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2][3] |

| CAS Registry Number | 618-58-6 | [2][3][4][5] |

| Melting Point | 218-220 °C | [4][6][7] |

| Boiling Point | 355.2 °C at 760 mmHg | [1][6] |

| Appearance | White to light yellow crystal powder | [1] |

| Solubility | Very faint turbidity in methanol | [4][6] |

| SMILES | OC(=O)c1cc(Br)cc(Br)c1 | [7][8] |

| InChI Key | SFTFNJZWZHASAQ-UHFFFAOYSA-N | [2][3][7] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and two bromine atoms at positions 3 and 5. This arrangement is depicted in the following diagram.

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

A common method for the synthesis of this compound involves the bromination and subsequent diazotization of anthranilic acid.[4] The following protocol outlines the key steps in this process.

Materials:

-

Anthranilic acid

-

Hydrochloric acid

-

Bromine

-

Acetic acid

-

Sodium nitrite

-

Ethanol

-

Calcium sulfate

Procedure:

-

Bromination:

-

Dissolve anthranilic acid in a suitable solvent, such as aqueous hydrochloric acid.

-

The bromination reaction is carried out at approximately 20°C by the addition of bromine.

-

After the reaction is complete, the resulting crystals are filtered.

-

The filtered crystals are washed with hot water to remove any unreacted anthranilic acid and hydrochloric acid.

-

The crude product, o-amino-3,5-dibromobenzoic acid, is then recrystallized using acetic acid.

-

-

Diazotization:

-

The purified o-amino-3,5-dibromobenzoic acid is suspended in hydrochloric acid and cooled to approximately 0°C.

-

A solution of sodium nitrite is added to carry out the diazotization, forming a diazonium salt.

-

-

Deamination:

-

The diazonium salt solution is then added in batches to ethanol containing calcium sulfate, maintained at a temperature of 60-70°C.

-

This step results in the removal of the amino group and the formation of this compound.

-

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various compounds, including:

-

(+)-menthyl 3,5-dibromobenzoate[4]

-

di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate[4]

-

(L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate[4]

Its utility in synthesizing complex organic molecules makes it a valuable reagent for drug discovery and material science applications.

References

- 1. echemi.com [echemi.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 618-58-6 [chemicalbook.com]

- 5. This compound 95 618-58-6 [sigmaaldrich.com]

- 6. 618-58-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,5-ジブロモ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(618-58-6) 1H NMR [m.chemicalbook.com]

Navigating the Solubility Landscape of 3,5-Dibromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromobenzoic acid in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes detailed experimental protocols and a structured approach to data presentation, empowering scientific professionals to generate and interpret critical solubility data for applications in drug development and chemical research.

Quantitative Solubility Data

A thorough search of scientific literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. To facilitate future research and data compilation, the following table provides a standardized format for presenting experimentally determined solubility values. Researchers are encouraged to use this template to record their findings, which will contribute to a more complete understanding of this compound's behavior in various solvent systems.

Table 1: Exemplary Solubility Data Table for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Chloroform | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| Add other solvents |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method, followed by common analytical techniques for concentration measurement.

The Shake-Flask Method for Achieving Equilibrium Solubility

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2][3][4][5][6]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and transfer it to a vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[1][4]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[1][2][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[4]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.[1] This step is critical to prevent overestimation of the solubility.

-

Analysis: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method as described below.

Analytical Techniques for Concentration Measurement

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[7][8][9][10][11]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Dilute the filtered sample from the solubility experiment with the solvent to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original solubility by taking the dilution factor into account.

For compounds with a chromophore, UV-Vis spectroscopy offers a straightforward method for concentration determination.[12][13][14][15]

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the λmax.

-

Standard Preparation and Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax. Create a calibration curve according to the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered sample to ensure its absorbance falls within the linear range of the calibration curve.

-

Concentration and Solubility Calculation: Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve. Determine the original solubility by applying the dilution factor.

Gravimetric analysis is a fundamental and accurate method that involves isolating and weighing the solute.[16][17]

Protocol:

-

Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in a desiccator.

-

Solubility Calculation: The solubility can be calculated as the mass of the residue per volume of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. quora.com [quora.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. evotec.com [evotec.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. asianjpr.com [asianjpr.com]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 16. pharmajournal.net [pharmajournal.net]

- 17. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Profile of 3,5-Dibromobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromobenzoic acid (CAS No. 618-58-6), a key intermediate in pharmaceutical and materials science research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational resource for researchers, scientists, and drug development professionals for the precise identification and characterization of this compound.

Core Properties of this compound

This compound is a substituted aromatic carboxylic acid with the chemical formula C₇H₄Br₂O₂. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| CAS Number | 618-58-6 |

| Appearance | White to off-white powder |

| Melting Point | 218-220 °C[1] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | t (triplet) | 1H | H-4 |

| ~7.9-8.1 | d (doublet) | 2H | H-2, H-6 |

| ~13.5 | br s (broad singlet) | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~138 | C-2, C-6 |

| ~135 | C-4 |

| ~132 | C-1 |

| ~122 | C-3, C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer)[3] |

| ~1700 | Strong | C=O stretch (carbonyl)[4] |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

| Below 800 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| m/z | Relative Intensity (%) | Assignment |

| 278 | ~50 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |

| 280 | 100 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) - Base Peak |

| 282 | ~50 | [M]⁺ (with ⁸¹Br, ⁸¹Br) |

| 261, 263, 265 | Variable | [M-OH]⁺ |

| 233, 235, 237 | Variable | [M-COOH]⁺ |

| 154, 156 | Variable | [C₆H₃Br]⁺ |

| 75 | Variable | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters : Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Parameters : Typical parameters include a larger number of scans, a spectral width of approximately 220 ppm, and often employ proton decoupling.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Mix a small amount of finely ground this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis : The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Anticipated Crystal Structure of 3,5-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 3,5-Dibromobenzoic acid. While a definitive crystal structure is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, this document leverages crystallographic data from closely related analogues and established principles of molecular packing to predict its structural characteristics. This guide covers the probable molecular geometry, intermolecular interactions, and experimental protocols for the synthesis, crystallization, and structural determination of the title compound. The information presented herein serves as a valuable resource for researchers working with halogenated benzoic acids in fields such as crystal engineering, materials science, and drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications as a building block in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. The presence and positioning of the two bromine atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, such as hydrogen and halogen bonding. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling the physicochemical properties of a crystalline material, including solubility, stability, and bioavailability. This guide provides a detailed analysis of the expected crystal structure of this compound based on available data from analogous compounds.

Predicted Crystallographic and Molecular Parameters

Based on the analysis of related crystal structures, such as other di-halogenated benzoic acids, the following crystallographic and molecular parameters for this compound are anticipated. These values represent an educated estimation and await experimental verification.

Table 1: Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 4 - 8 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| V (ų) | 1000 - 1500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 2.2 - 2.4 |

Table 2: Predicted Intramolecular Bond Lengths and Angles

| Bond/Angle | Predicted Value (Å or °) |

| C-Br | 1.88 - 1.92 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-C (carboxyl) | 1.48 - 1.52 |

| C=O | 1.20 - 1.24 |

| C-O | 1.30 - 1.34 |

| O-H | 0.82 - 0.86 |

| C-C-C (aromatic) | 118 - 122 |

| C-C-Br | 118 - 122 |

| O=C-O | 120 - 124 |

| C-C=O | 117 - 121 |

| C-C-O-H | 114 - 118 |

Predicted Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and halogen bonds, leading to a well-defined supramolecular architecture.

Hydrogen Bonding

The carboxylic acid moieties are anticipated to form robust centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a highly prevalent and stable motif in the crystal structures of carboxylic acids.

Halogen Bonding

The bromine atoms in the 3 and 5 positions are expected to participate in halogen bonding interactions. These can be of the Br···Br or Br···O type, further stabilizing the crystal lattice. The geometry of these interactions (Type I or Type II for Br···Br) will influence the overall packing arrangement.

The interplay of these interactions is likely to result in a layered or herringbone packing motif, commonly observed in related aromatic compounds.

Experimental Protocols

The following section outlines the general methodologies for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of benzoic acid or a suitable precursor.

Materials:

-

Benzoic acid

-

Bromine

-

Iron powder (catalyst)

-

Carbon tetrachloride (solvent)

-

Sodium bisulfite solution

-

Hydrochloric acid

-

Ethanol

Procedure:

-

A mixture of benzoic acid and iron powder in carbon tetrachloride is prepared in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Bromine is added dropwise to the stirred mixture at room temperature.

-

After the addition is complete, the mixture is gently refluxed until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is cooled, and excess bromine is destroyed by the addition of a sodium bisulfite solution.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from ethanol.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) by gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the clear, saturated solution to a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.

-

Colorless, needle-like or prismatic crystals are expected to form over a period of several days to weeks.

X-ray Crystallography

The definitive crystal structure can be determined using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the anticipated experimental workflow and the probable intermolecular interactions in the crystal lattice of this compound.

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

Caption: Predicted primary intermolecular interactions in the crystal structure of this compound.

Conclusion

This technical guide has presented a comprehensive prediction of the crystal structure of this compound, based on the known structures of analogous compounds. The anticipated molecular geometry, intermolecular interactions, and supramolecular assembly have been discussed in detail. Furthermore, established experimental protocols for the synthesis, crystallization, and structural determination have been provided to guide future research. The confirmation of the crystal structure of this compound through experimental studies will be a valuable contribution to the fields of crystal engineering and pharmaceutical sciences, enabling a deeper understanding of the structure-property relationships in halogenated benzoic acids.

synthesis and discovery of 3,5-Dibromobenzoic acid

An In-depth Technical Guide on the Synthesis and Discovery of 3,5-Dibromobenzoic Acid

Introduction

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with two bromine atoms substituted at the 3 and 5 positions.[1][2] This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries.[1] The presence and position of the bromine atoms and the carboxylic acid group provide multiple reactive sites, allowing for a wide range of chemical transformations.[2] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and key analytical data for this compound.

Compound Data and Physicochemical Properties

The fundamental properties of this compound are summarized below. The melting point is a well-documented experimental value, while other properties are often estimated based on computational models.[3][4]

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 618-58-6[5] |

| Molecular Formula | C₇H₄Br₂O₂[5] |

| Molecular Weight | 279.91 g/mol |

| Melting Point | 218-220 °C[4][6] |

| Boiling Point (Predicted) | 355.2 ± 32.0 °C[4] |

| Density (Estimated) | 1.966 g/cm³[4] |

| InChI Key | SFTFNJZWZHASAQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The most prominent methods involve the transformation of commercially available precursors such as anthranilic acid or the multi-step synthesis from benzoic acid via nitration, reduction, and a subsequent Sandmeyer reaction.

Route 1: Synthesis from Anthranilic Acid

A documented method for synthesizing this compound begins with anthranilic acid (o-aminobenzoic acid).[6] This process involves an initial bromination, followed by a diazotization of the amino group and its subsequent removal (deamination).[6]

Caption: Workflow for the synthesis of this compound from anthranilic acid.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is based on the methodology described for the synthesis of this compound from anthranilic acid.[6]

-

Bromination:

-

In a suitable reaction vessel, dissolve anthranilic acid in a solution of hydrochloric acid.

-

Cool the mixture to approximately 20°C.

-

Slowly add bromine (Br₂) to the solution while maintaining the temperature.

-

After the addition is complete, stir for an additional period to ensure the reaction goes to completion.

-

Filter the resulting crystals and wash them with hot water to remove any unreacted anthranilic acid and hydrochloric acid.

-

Recrystallize the crude product from acetic acid to obtain pure o-amino-3,5-dibromobenzoic acid.

-

-

Diazotization:

-

Suspend the purified o-amino-3,5-dibromobenzoic acid in a hydrochloric acid solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) while vigorously stirring and maintaining the temperature at or below 0°C to form the diazonium salt.

-

-

Deamination and Final Product Formation:

-

In a separate flask, prepare a mixture of ethanol containing calcium sulfate.

-

Heat this mixture to 60-70°C.

-

Add the previously prepared cold diazonium salt solution in batches to the hot ethanol mixture. Nitrogen gas will be evolved.

-

After the addition is complete, continue stirring for 10 minutes.

-

Filter the reaction mixture to obtain the crude this compound.

-

Purify the crude product by recrystallization from ethanol to yield the final product.[6]

-

Route 2: Synthesis from Benzoic Acid via Sandmeyer Reaction

An alternative and powerful strategy involves the initial synthesis of 3,5-diaminobenzoic acid from benzoic acid, followed by a bis-Sandmeyer reaction. The Sandmeyer reaction is a classic method for converting aryl diazonium salts into aryl halides using copper(I) salts as catalysts.[7][8]

Caption: Multi-step synthesis of this compound starting from benzoic acid.

Experimental Protocol: Synthesis via Sandmeyer Reaction (Conceptual)

This protocol outlines the key steps required for the synthesis. Specific conditions may need optimization.

-

Nitration of Benzoic Acid:

-

In a flask, cool concentrated sulfuric acid and add benzoic acid.[9][10]

-

Slowly add fuming nitric acid while keeping the temperature controlled, typically between 70-90°C.[9]

-

After the addition, the mixture is typically heated or allowed to stand to complete the reaction.[9]

-

The reaction mixture is then poured onto ice water to precipitate the crude 3,5-dinitrobenzoic acid, which is then filtered and washed.[9]

-

-

Reduction to 3,5-Diaminobenzoic Acid:

-

The 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is commonly achieved by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[11][12]

-

Alternative reduction methods, such as using iron powder in an acidic medium, are also possible but may be less clean.[13]

-

-

Bis-Diazotization and Sandmeyer Reaction:

-

Dissolve the 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool it to 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) to form the bis-diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.[14] Effervescence (N₂ gas) will occur.

-

After the reaction is complete, the mixture is typically heated to ensure full conversion. The solid product is then isolated by filtration, washed, and purified by recrystallization.

-

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.1 | d | Aromatic H (positions 2, 6) |

| ~7.9 | t | Aromatic H (position 4) |

(Note: Specific shifts can vary based on the solvent used. Data is compiled from typical spectra.)[15]

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165-168 | Carboxylic Acid (C=O) |

| ~138 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-Br |

| ~122 | Aromatic C-COOH |

(Note: Data is compiled from typical spectra available in databases.)[16]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1250-1300 | C-O stretch |

| ~600-700 | C-Br stretch |

(Note: Data compiled from various spectral databases.)[5][17]

Table 5: Mass Spectrometry (MS) Data

| m/z Value | Assignment |

|---|---|

| 278/280/282 | Molecular Ion [M]⁺ (Characteristic isotopic pattern for two Br atoms) |

| 261/263/265 | [M-OH]⁺ |

| 233/235/237 | [M-COOH]⁺ |

(Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M, M+2, M+4 pattern.)[5]

Applications and Significance

This compound is not typically an end-product but rather a crucial intermediate.[10] Its functional groups allow for diverse synthetic applications:

-

Pharmaceutical Synthesis: It is used as a scaffold for creating more complex, biologically active compounds and potential drug candidates.[1]

-

Material Science: It can be used in the synthesis of polymers and liquid crystals. For example, its derivative, 3,5-diaminobenzoic acid, is used to create specialized polyimide films.[10]

-

Organic Synthesis: The carboxylic acid can be converted to esters, amides, or acid chlorides. The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds, further increasing molecular complexity.[2][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 618-58-6 | Benchchem [benchchem.com]

- 3. This compound (CAS 618-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 618-58-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 618-58-6 [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 11. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 12. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 13. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. This compound(618-58-6) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

A Technical Guide to the Theoretical and Computational Analysis of 3,5-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3,5-Dibromobenzoic acid. Due to a notable lack of dedicated comprehensive computational studies on this specific molecule in publicly available literature, this guide synthesizes available experimental data with theoretical data from structurally analogous compounds. By examining molecules with similar substitutions, such as other halogenated and substituted benzoic acids, we can infer and understand the probable structural, vibrational, and electronic properties of this compound. This document details the standard computational protocols, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as analyses of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) theory. Experimental data, where available, is presented for comparison. The aim is to provide a foundational understanding for researchers and professionals in drug development and materials science, enabling them to design and interpret future experimental and computational work on this compound and its derivatives.

Introduction

This compound (Br₂C₆H₃CO₂H) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzene ring substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest in fields ranging from organic synthesis to materials science and pharmacology. The bromine substituents significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, such as halogen bonding.

Computational chemistry provides powerful tools to investigate the properties of such molecules at an atomic level.[2] Techniques like Density Functional Theory (DFT) can predict molecular geometries, vibrational spectra (FT-IR and Raman), and electronic characteristics with a high degree of accuracy.[3] These theoretical insights are invaluable for interpreting experimental data, understanding structure-activity relationships, and designing new molecules with desired properties.

This guide outlines the key theoretical and computational approaches for studying this compound, presents available quantitative data, and provides standardized protocols for these analyses.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. The molecular structure consists of a benzene ring with bromine atoms at the meta positions relative to the carboxylic acid group.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂O₂ | [1][4][5] |

| Molecular Weight | 279.91 g/mol | [1][4] |

| CAS Number | 618-58-6 | [1][4] |

| Melting Point | 218-220 °C | [1] |

| Appearance | White to light yellow crystalline powder | [6] |

| SMILES | OC(=O)c1cc(Br)cc(Br)c1 | [1] |

| InChI Key | SFTFNJZWZHASAQ-UHFFFAOYSA-N | [1] |

Computational Methodology

A standard and effective approach for the theoretical study of organic molecules like this compound involves Density Functional Theory (DFT). The following workflow outlines a typical computational protocol.

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Protocol: DFT Calculation

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.

-

Method: The B3LYP hybrid functional is a common and reliable choice for organic molecules, balancing accuracy and computational cost.[6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for providing a good description of electron distribution, including polarization and diffuse functions, which are important for halogenated compounds.[6]

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This step provides key data on bond lengths and angles.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies (FT-IR and Raman).[7]

Spectroscopic Analysis: A Comparative Approach

FT-IR and FT-Raman Spectroscopy

The vibrational spectra are dominated by modes from the benzene ring, the carboxylic acid group, and the C-Br bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3100 - 2800 | Broad band from the carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| C=O Stretch | 1720 - 1680 | Carbonyl stretch of the carboxylic acid. |

| C-C Stretch (Ring) | 1600 - 1450 | Aromatic ring stretching vibrations. |

| C-O Stretch / O-H Bend | 1440 - 1200 | Coupling of C-O stretching and O-H in-plane bending. |

| C-Br Stretch | 700 - 500 | Characteristic stretching of the carbon-bromine bonds. |

Note: These are generalized ranges. Actual values will depend on the specific electronic environment and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.

Caption: Relationship between HOMO, LUMO, and the energy gap.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For halogenated benzoic acids, the HOMO is typically localized on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is often distributed over the aromatic ring and the carbonyl group.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms. These are sites for nucleophilic attack.

-

Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.

For this compound, the most negative potential (red) is expected around the carbonyl oxygen of the carboxylic acid. The most positive potential (blue) would be on the acidic hydrogen of the hydroxyl group. The bromine atoms often exhibit a region of positive potential along the C-Br bond axis (a "sigma-hole"), which can participate in halogen bonding.[8]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects. For this compound, NBO analysis would likely reveal significant delocalization of electron density within the benzene ring and between the ring and the carboxylic acid group. It can also quantify the stabilization energies associated with hyperconjugative interactions, such as those between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the ring.

Potential Applications in Drug Development

While specific biological activity data for this compound is limited, its structural features suggest potential areas of interest for drug development:

-

Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties.

-

Enzyme Inhibitors: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with active sites of enzymes.

-

Scaffold for Synthesis: this compound can serve as a versatile starting material for the synthesis of more complex, biologically active molecules.

The computational analyses described in this guide are critical first steps in exploring these possibilities, allowing for the prediction of binding affinities and interactions with biological targets through molecular docking studies.

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the in-depth study of this compound. While a dedicated, comprehensive computational study on this molecule is currently absent from the literature, by leveraging data from analogous compounds and applying standard, robust computational protocols like DFT, a detailed understanding of its properties can be achieved. The methodologies presented here for analyzing molecular structure, vibrational spectra, and electronic properties provide a solid framework for future research. Such studies will be instrumental in unlocking the potential of this compound in materials science, organic synthesis, and as a scaffold in drug discovery.

References

- 1. This compound (CAS 618-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Open Journal of Nano » Submission » Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis [dergipark.org.tr]

- 3. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 95 618-58-6 [sigmaaldrich.com]

- 5. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 3,5-Dibromobenzoic Acid and Its Derivatives: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a well-established class of compounds recognized for their wide-ranging biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The strategic placement of various substituents on the benzene ring can significantly modulate the therapeutic potential of the parent molecule. This technical guide focuses on the biological landscape of 3,5-Dibromobenzoic acid and its derivatives. While direct and extensive experimental data on the parent acid is limited in publicly available literature, a comprehensive analysis of structurally related compounds, particularly halogenated benzoic acids, provides a strong foundation for predicting its bioactivities and guiding future research. The presence of two bromine atoms at the meta positions of the benzoic acid scaffold is anticipated to confer potent and diverse biological effects. This document summarizes available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to provide a thorough resource for researchers in the field.

Antimicrobial Activity

Quantitative Data for Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Target Organism | Activity Metric | Value |

| Benzoic Acid | Escherichia coli O157 | MIC | 1 mg/mL[2] |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli O157 | MIC | 1 mg/mL[2] |

| 3,4-Dimethoxybenzoic Acid | Staphylococcus aureus | Zone of Inhibition | 5 mm (at 100 µg/mL)[2] |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis, Staphylococcus aureus | MIC | 1 µg/mL[2] |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | MIC | 4 µg/mL[3] |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol* | Streptococcus pneumoniae, Listeria monocytogenes | MIC | 8 µg/mL[3] |

Note: While not a benzoic acid derivative, this structurally related brominated phenol highlights the potent antimicrobial activity associated with such substitutions.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.[2][4]

1. Preparation of Inoculum:

-

Streak the microbial culture on an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria) and incubate for 18-24 hours at the optimal temperature for the microorganism.[5]

-

Suspend several morphologically similar colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4]

-

Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

2. Preparation of Test Compound:

-

Dissolve this compound or its derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (inoculum without the test compound) and a negative control (broth only) for each plate.

-

Incubate the plates at the optimal temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.[4]

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anticancer Activity

Benzoic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[7][8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation and survival. Halogenation of the benzoic acid ring can significantly influence the anticancer potency.

Putative Mechanisms of Anticancer Action

Histone Deacetylase (HDAC) Inhibition: Several naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer.[7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[7] While direct evidence for this compound as an HDAC inhibitor is lacking, the general structural features of benzoic acid suggest this as a plausible mechanism to investigate.

Hypothesized HDAC Inhibition Pathway.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: Amide derivatives of benzoic acid cores have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that is often dysregulated in various cancers. Inhibition of FGFR1 can disrupt downstream signaling pathways, leading to reduced tumor growth and the induction of apoptosis.

Quantitative Data for Anticancer Activity of Benzoic Acid Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| Benzoic Acid | MG63 (Bone cancer) | IC50 (48h) | 85.54 ± 3.17 µg/mL | [6] |

| Benzoic Acid | CRM612 (Lung cancer) | IC50 (48h) | 125.3 ± 11.21 µg/mL | [6] |

| Benzoic Acid | A673 (Bone cancer) | IC50 (48h) | 135.2 ± 9.87 µg/mL | [6] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical cancer) | IC50 | 17.84 µM | [9] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 1 | MCF-7 (Breast cancer) | IC50 | 5.9 µg/mL | [9] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 2 | MDA-MB-468 (Breast cancer) | IC50 | 3.7 µg/mL | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[1][6]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

2. Compound Treatment:

-

Prepare serial dilutions of this compound or its derivative in the appropriate cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of the test compound.

-

Incubate the cells for a specified period, typically 48 or 72 hours.[6]

3. MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[1]

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

4. Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[6]

5. IC50 Calculation:

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Enzyme Inhibition